chemical properties and stability of 6-(Aminomethyl)-5-methylpyridin-3-ol
chemical properties and stability of 6-(Aminomethyl)-5-methylpyridin-3-ol
An In-depth Technical Guide to the Chemical Properties and Stability of 6-(Aminomethyl)-5-methylpyridin-3-ol
Abstract
This technical guide provides a comprehensive analysis of the chemical properties and stability profile of 6-(Aminomethyl)-5-methylpyridin-3-ol (CAS No: 1256792-30-9), a substituted pyridinol derivative of significant interest in medicinal chemistry and drug development. This document consolidates theoretical principles with practical, field-proven methodologies for the characterization and handling of this compound. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of its molecular behavior. The guide details the compound's physicochemical and spectroscopic properties, explores its chemical reactivity, and presents a thorough examination of its stability under various stress conditions. Standardized protocols for analytical characterization and stability assessment are provided to ensure experimental reproducibility and integrity.
Molecular Structure and Physicochemical Properties
6-(Aminomethyl)-5-methylpyridin-3-ol is a heterocyclic compound featuring a pyridine ring substituted with a hydroxyl, a methyl, and an aminomethyl group. These functional groups dictate its chemical behavior, solubility, and potential for intermolecular interactions, which are critical for its application in areas such as inhibitor design.[1][2]
The pyridine nitrogen atom is electron-withdrawing, which influences the electron density of the aromatic ring, making it susceptible to nucleophilic substitution, particularly at the positions ortho and para to the nitrogen (the 2- and 6-positions).[3] The presence of both a phenolic hydroxyl group and a primary amino group allows the molecule to act as both a hydrogen bond donor and acceptor, influencing its solubility and binding characteristics in biological systems.
Table 1: Physicochemical and Identification Properties of 6-(Aminomethyl)-5-methylpyridin-3-ol
| Property | Value | Source(s) |
| IUPAC Name | 6-(Aminomethyl)-5-methylpyridin-3-ol | N/A |
| CAS Number | 1256792-30-9 | [4] |
| Molecular Formula | C₇H₁₀N₂O | [4] |
| Molecular Weight | 138.17 g/mol | [4] |
| Canonical SMILES | CC1=C(C=C(N=C1)CN)O | [4] |
| InChI | InChI=1S/C7H10N2O/c1-5-4(3-8)9-2-6(10)7(5)10/h2H,3,8H2,1H3 | N/A |
| InChIKey | KHFUKIQTEKCDAF-UHFFFAOYSA-N | [5] |
| Predicted Physical Form | Solid (based on analogs) | [6] |
| Predicted Solubility | Soluble in water and alcohol | [7] |
Spectroscopic and Analytical Characterization
Accurate characterization is fundamental to confirming the identity and purity of 6-(Aminomethyl)-5-methylpyridin-3-ol. A combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive structural profile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methylene protons of the aminomethyl group, the methyl protons, and the exchangeable protons of the amino and hydroxyl groups. The chemical shifts and coupling constants will be characteristic of the substituted pyridine structure.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to each unique carbon atom in the molecule, including the sp²-hybridized carbons of the pyridine ring and the sp³-hybridized carbons of the methyl and aminomethyl substituents.
Infrared (IR) Spectroscopy
The IR spectrum provides information about the functional groups present. Key expected absorption bands include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹, characteristic of the hydroxyl group.
-
N-H stretch: Sharp peaks around 3300-3500 cm⁻¹ corresponding to the primary amine.[8]
-
C-H stretch (aromatic/aliphatic): Signals just above and below 3000 cm⁻¹.
-
N-H bend: An absorption band around 1600 cm⁻¹.[8]
-
C=C and C=N ring stretching: Strong bands in the 1470-1580 cm⁻¹ region.[8]
-
C-O stretch: A strong band in the 1200-1300 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern. Under Electron Ionization (EI), the molecular ion peak (M⁺) would be expected at an m/z corresponding to the molecular weight (138.17). High-resolution mass spectrometry (HRMS) can confirm the elemental composition.[1]
Chemical Reactivity
The reactivity of 6-(Aminomethyl)-5-methylpyridin-3-ol is governed by its three primary functional groups:
-
Aminomethyl Group: The primary amine is nucleophilic and can participate in reactions such as N-alkylation, acylation, and condensation with carbonyl compounds to form imines.[5]
-
Hydroxyl Group: The phenolic hydroxyl group is weakly acidic and can be deprotonated. It can undergo O-alkylation or acylation. It is also susceptible to oxidation, a key consideration for the compound's stability.
-
Pyridine Ring: The pyridine core is generally resistant to electrophilic substitution. However, the electron-withdrawing nature of the ring nitrogen activates the C2 and C6 positions for nucleophilic aromatic substitution (SNAr), should a suitable leaving group be present.[3] The aminomethyl group at the C6 position makes it a highly activated system.
Stability Profile and Degradation Pathways
While specific long-term stability data for 6-(Aminomethyl)-5-methylpyridin-3-ol is not extensively published, a robust stability profile can be inferred from studies on analogous pyridinol compounds, such as pyridoxine (a form of Vitamin B6).[7][9] The primary factors influencing stability are temperature, light, pH, and the presence of oxidizing agents.
Impact of Temperature
Like many organic molecules, elevated temperatures can accelerate degradation. Thermogravimetric analysis of pyridoxine has shown decomposition at higher temperatures, with a calculated shelf life that is significantly impacted by the storage atmosphere (air vs. nitrogen).[7][10] For long-term storage, freezing at -20°C is recommended to minimize thermal degradation.[7]
Sensitivity to Light
Pyridinol derivatives are often sensitive to light.[7] Direct sunlight, in particular, has been shown to cause significant degradation of pyridoxine.[11] Therefore, 6-(Aminomethyl)-5-methylpyridin-3-ol should be stored in amber vials or otherwise protected from light to prevent photochemical degradation.
Effect of pH
The stability of the compound in solution is expected to be pH-dependent. Studies on pyridoxine suspensions show good stability in acidic conditions (pH 3.5-3.6).[9] However, pyridinol compounds can be unstable in neutral or alkaline solutions, especially when exposed to oxygen and metal ions.
Oxidative Stability
The pyridin-3-ol moiety is susceptible to oxidation, which is a primary degradation pathway.[7] This can be catalyzed by metal ions. The presence of the aminomethyl group may also contribute to oxidative instability. Therefore, the compound should not be stored with or exposed to strong oxidizing agents.[7] Its analog, pyridoxamine, is known to be an antioxidant that can scavenge reactive oxygen species, suggesting the aminopyridinol core has a complex redox chemistry.[12]
Table 2: Recommended Storage and Handling Conditions
| Parameter | Recommendation | Rationale | Source(s) |
| Temperature (Solid) | -20°C for long-term storage. | Minimizes thermal degradation. | [7] |
| Temperature (Solution) | Store at -20°C (short-term) or -80°C (long-term). | Prevents degradation in solution. | [7] |
| Light Exposure | Protect from light; use amber vials. | Prevents photochemical degradation. | [7][11] |
| Atmosphere | Store in a tightly sealed container under inert gas (e.g., Argon, Nitrogen) if possible. | Protects from moisture and oxygen to prevent hydrolysis and oxidation. | [7] |
| Incompatibilities | Avoid strong acids, alkalis, and oxidizing agents. | Prevents acid/base-catalyzed degradation and oxidation. | [7] |
Experimental Protocols
The following protocols are standardized methodologies for the characterization and stability assessment of 6-(Aminomethyl)-5-methylpyridin-3-ol.
Protocol: NMR Spectroscopic Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O). Add a small amount of an internal standard (e.g., TMS).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans (e.g., 16-32) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) using a Fourier transform. Apply phase and baseline corrections. Integrate the ¹H NMR signals and reference the chemical shifts to the internal standard.[8]
Protocol: Stability-Indicating HPLC Method Development
-
Column and Mobile Phase Selection:
-
Column: Use a reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Start with a gradient elution method using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water, pH ~2.7) and an organic solvent (e.g., acetonitrile or methanol). The acidic mobile phase helps to ensure the amine is protonated, leading to better peak shape.[13]
-
-
Forced Degradation Study:
-
Prepare solutions of the compound (~1 mg/mL) in various media.
-
Acid/Base Hydrolysis: Treat with 0.1 M HCl and 0.1 M NaOH at 60°C.
-
Oxidation: Treat with 3% H₂O₂ at room temperature.
-
Thermal: Heat a solid sample and a solution at 80°C.
-
Photolytic: Expose a solution to UV light (e.g., 254 nm).
-
Monitor each condition over time (e.g., 0, 2, 4, 8, 24 hours), neutralizing the acid/base samples before injection.
-
-
Method Validation:
-
Inject the stressed samples into the HPLC system.
-
Optimize the gradient to achieve good resolution between the parent peak and all degradation products.
-
The method is considered "stability-indicating" if all degradation product peaks are baseline-resolved from the main peak and from each other.[14]
-
Validate the method for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
-
Conclusion
6-(Aminomethyl)-5-methylpyridin-3-ol is a molecule with significant potential, whose utility is underpinned by its chemical properties and stability. Its reactivity is centered around the nucleophilic aminomethyl group and the redox-active pyridin-3-ol core. Based on strong evidence from closely related analogs, the compound is sensitive to heat, light, and oxidation, particularly in non-acidic conditions. Adherence to the storage and handling protocols outlined in this guide is critical to maintaining its integrity and ensuring the validity of research outcomes. The provided experimental methodologies offer a robust framework for its analytical characterization and for the development of validated, stability-indicating assays essential for drug development programs.
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